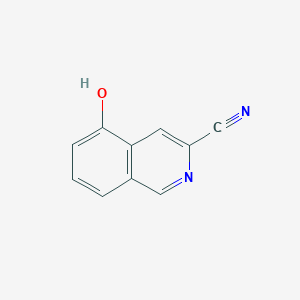
5-Hydroxyisoquinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxyisoquinoline-3-carbonitrile is an organic compound with the molecular formula C10H6N2O It is a derivative of isoquinoline, characterized by the presence of a hydroxyl group at the 5th position and a cyano group at the 3rd position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxyisoquinoline-3-carbonitrile typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2).
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the Bischler-Napieralski reaction conditions to maximize yield and purity, followed by purification processes such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 5-Hydroxyisoquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The hydroxyl and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Aminoisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
科学的研究の応用
5-Hydroxyisoquinoline-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active isoquinoline alkaloids.
Industry: Used in the development of dyes, pigments, and other specialty chemicals
作用機序
The mechanism of action of 5-Hydroxyisoquinoline-3-carbonitrile involves its interaction with various molecular targets. The hydroxyl and cyano groups enable it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of these proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
5-Hydroxyisoquinoline: Lacks the cyano group, making it less reactive in certain chemical reactions.
3-Hydroxyisoquinoline: The hydroxyl group is at a different position, affecting its chemical properties and reactivity.
8-Hydroxyquinoline: A related compound with significant biological activity but different structural features.
Uniqueness: 5-Hydroxyisoquinoline-3-carbonitrile is unique due to the presence of both hydroxyl and cyano groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for specific interactions with biological targets, making it valuable in medicinal chemistry and other research fields .
特性
分子式 |
C10H6N2O |
|---|---|
分子量 |
170.17 g/mol |
IUPAC名 |
5-hydroxyisoquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H6N2O/c11-5-8-4-9-7(6-12-8)2-1-3-10(9)13/h1-4,6,13H |
InChIキー |
PJSDBRWXVJLKKE-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C(N=C2)C#N)C(=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


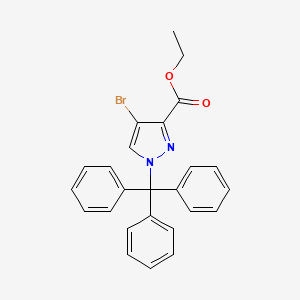
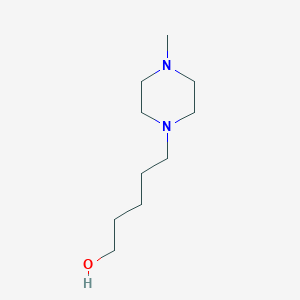
![2-Chloro-5-methylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B13661011.png)

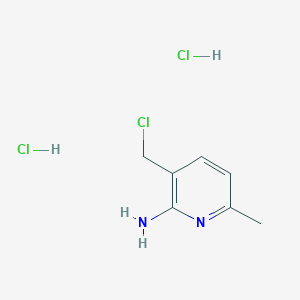
![Methyl (R)-4-[[3-(Boc-amino)-1-piperidyl]methyl]picolinate](/img/structure/B13661032.png)
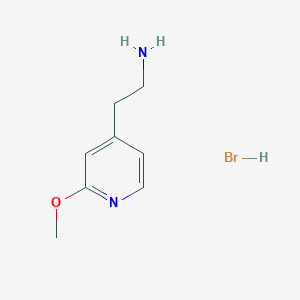

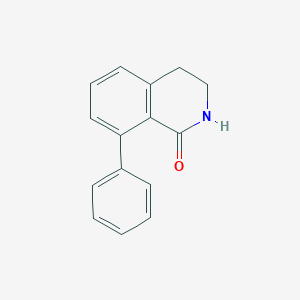


![2-(2-Bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13661073.png)
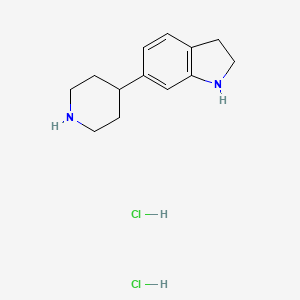
![Methyl 5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate](/img/structure/B13661084.png)
